2-Fluoro-4-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of a fluoro group, a methoxy group, and an oxycarbonylamino group onto the benzoic acid scaffold. Detailed synthetic routes and reaction conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid consists of a benzene ring with a fluoro substituent at position 2, a methoxy group at position 4, and an oxycarbonylamino group at position 5. The boronic acid moiety adds further complexity to the structure . Here’s a simplified representation:
O | F | O | | C / \ H C / \ O O / \ C C / \ H H
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including substitution, esterification, and boronic acid coupling reactions. For instance, it can react with N-bromosuccinimide (NBS) to form a brominated derivative. The benzylic position is particularly reactive, leading to diverse transformations .
Physical and Chemical Properties Analysis
Safety and Hazards
Properties
IUPAC Name |
2-fluoro-4-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO5/c1-13(2,3)20-12(18)15-9-5-7(11(16)17)8(14)6-10(9)19-4/h5-6H,1-4H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLPNADEXWARFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)C(=O)O)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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